2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone

Description

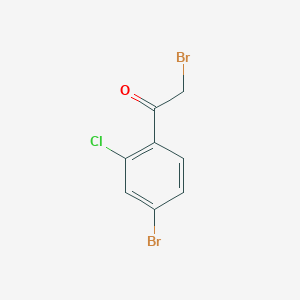

2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone is a brominated aromatic ketone with the molecular formula C₈H₅Br₂ClO. It features a ketone group at the α-position, substituted with a bromine atom, and a para-bromo/ortho-chloro-substituted benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors. Its reactivity stems from the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attacks .

Synthesis: The compound is typically synthesized via bromination of 1-(4-bromo-2-chlorophenyl)ethanone using brominating agents like Br₂ or N-bromosuccinimide (NBS). For example, analogous methods for similar compounds (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone) involve bromination under controlled conditions, yielding products with ~64% purity .

Properties

IUPAC Name |

2-bromo-1-(4-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZNOGGPTVZJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for the introduction of functional groups that are essential in drug design. For instance, derivatives of 2-bromo-1-(4-bromo-2-chlorophenyl)ethanone have been utilized in synthesizing anti-cancer agents and anti-inflammatory drugs. The presence of bromine and chlorine atoms enhances the reactivity and biological activity of the resulting compounds, making them suitable candidates for further drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that modifications of this compound can lead to effective anticancer agents. In one study, derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Agrochemical Development

Pesticide Formulations

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing novel pesticides. Its halogenated structure contributes to increased potency against pests while potentially reducing environmental impact compared to traditional pesticides.

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of synthesized derivatives of this compound against common agricultural pests. Results indicated that certain derivatives exhibited significant insecticidal activity, suggesting their potential use in crop protection strategies .

Material Science Applications

Polymer Chemistry

In material science, this compound has been investigated as a building block for polymer synthesis. Its reactivity allows it to participate in various polymerization reactions, leading to the creation of materials with tailored properties.

Case Study: Synthesis of Functional Polymers

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Such polymers are being studied for applications in coatings and advanced materials .

Summary Table: Applications Overview

| Application Area | Specific Use | Example Studies |

|---|---|---|

| Pharmaceutical | Intermediates for drug synthesis | Anticancer agent development |

| Agrochemical | Pesticide formulations | Insecticidal activity against agricultural pests |

| Material Science | Polymer synthesis | Development of functional polymers |

Mechanism of Action

The mechanism by which 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-bromo-1-(4-bromo-2-chlorophenyl)ethanone, highlighting differences in substituents, physical properties, and applications:

Reactivity Comparison

- Electrophilicity : The target compound’s para-bromo and ortho-chloro substituents create strong electron-withdrawing effects, increasing carbonyl reactivity compared to methoxy (-OCH₃) or hydroxyl (-OH) derivatives .

- Nucleophilic Substitution: Bromine at the α-position is readily displaced by nucleophiles (e.g., thiourea in thiazole synthesis), similar to 2-bromo-1-(4-chlorophenyl)ethanone .

- Cross-Coupling: The iodophenyl analog (2-bromo-1-(4-iodophenyl)ethanone) exhibits superior performance in Suzuki reactions due to iodine’s higher leaving-group ability compared to bromine .

Application-Specific Differences

- Pharmaceuticals : Hydroxyphenyl and dihydroxyphenyl derivatives are preferred for drug synthesis due to their polarity and bioavailability , whereas dichlorophenyl analogs are used in agrochemicals .

Biological Activity

2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone is a halogenated organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and chlorine atoms, suggests a range of interactions with biological systems, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . It features a ketone functional group and multiple halogen substituents, which can significantly influence its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Studies have shown that compounds with similar structures to this compound demonstrate significant antibacterial effects. For instance, derivatives with halogen substitutions often exhibit enhanced activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bromine and chlorine in the structure may contribute to increased membrane permeability or enzyme inhibition in bacteria.

| Compound | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| This compound | E. coli | 91.95% |

| 4-Bromo derivatives | S. aureus | 83.76% |

| Other derivatives | Various | 79.38% - 87.36% |

Antifungal Activity

Similar to its antibacterial properties, the compound has shown promise against fungal pathogens. The halogenated nature of the compound may disrupt fungal cell membranes or interfere with metabolic pathways essential for fungal growth.

Anticancer Potential

Preliminary studies suggest that compounds like this compound could have anticancer properties due to their ability to induce apoptosis in cancer cells. The structural characteristics that allow for interaction with cellular targets are crucial for this activity.

Case Studies and Research Findings

A number of studies have been conducted to assess the biological activity of halogenated compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that several halogenated derivatives showed varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, indicating that structural modifications could enhance their efficacy .

- Cytotoxicity Assays : Research has indicated that certain brominated compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, which is a desirable trait in drug development .

- Mechanistic Studies : Investigations into the mechanisms of action have suggested that these compounds may act by disrupting cellular signaling pathways or inducing oxidative stress within target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.